molecular formula C23H30O4 B3082335 4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid CAS No. 112231-86-4

4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3082335
CAS No.: 112231-86-4
M. Wt: 370.5 g/mol
InChI Key: AIKURORZFCFWGB-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a biphenyl core with a hydroxydecyl ether and a carboxylic acid functional group.

Scientific Research Applications

4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of specialty polymers and as a surfactant in various formulations.

Preparation Methods

The synthesis of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the hydroxydecyl group: This step involves the etherification of the biphenyl core with a 10-hydroxydecyl alcohol under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxydecyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxydecyl group allows it to insert into lipid bilayers, affecting membrane fluidity and permeability. The carboxylic acid group can interact with proteins and enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar compounds to 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid include:

    4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-methanol: This compound has a methanol group instead of a carboxylic acid group, affecting its solubility and reactivity.

    4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-amine: This compound has an amine group, which can form different types of interactions with biological molecules.

    4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-sulfonic acid: This compound has a sulfonic acid group, which is more acidic and can form stronger ionic interactions.

The uniqueness of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid lies in its combination of a long hydroxydecyl chain and a carboxylic acid group, providing it with unique amphiphilic properties and reactivity .

Properties

IUPAC Name

4-[4-(10-hydroxydecoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c24-17-7-5-3-1-2-4-6-8-18-27-22-15-13-20(14-16-22)19-9-11-21(12-10-19)23(25)26/h9-16,24H,1-8,17-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKURORZFCFWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 m moles(13.2 g) of the above 4'-(10-acetyloxydecyloxy)biphenyl-4-carboxylic acid ethyl ester and 10 g of sodium hydroxide were stirred for 10 min. at 70° C. in a mixed solvent of 40 ml of ethanol and 80 ml of water. After the reaction, the reaction solution was concentrated to obtain 10.8 g of 4'-(10-hydroxydecyloxy)biphenyl-4-carboxylic acid. (yield: 97%)
Name
4'-(10-acetyloxydecyloxy)biphenyl-4-carboxylic acid ethyl ester
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid
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4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid

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